1-(3,4-dichlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Overview
Description
The compound “1-(3,4-dichlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione” is a complex and versatile material. It has a molecular formula of C18H18Cl2N6O2 and an average mass of 421.280 Da .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of 8-aminotheophylline with hydroxylamine-O-sulfonic acid, which is then heated with hydrochloric acid to yield a product . This product is then treated with alkylamines to yield the final compound .Molecular Structure Analysis
The molecular structure of this compound has been confirmed through various spectroscopic techniques such as 1H-NMR and IR . The IR of the compound showed a band due to an amide carbonyl at 1654 cm-1 .Chemical Reactions Analysis
The compound undergoes several chemical reactions during its synthesis. For instance, the reaction of 8-aminotheophylline with hydroxylamine-O-sulfonic acid followed by heating with hydrochloric acid leads to the formation of an intermediate product . This product is then treated with alkylamines to yield the final compound .Physical and Chemical Properties Analysis
The compound has a molecular formula of C18H18Cl2N6O2 and an average mass of 421.280 Da . Other physical and chemical properties are not available from the current information.Scientific Research Applications
Antitumor Activity
The synthesis and biological evaluation of triazinopurine derivatives have demonstrated potential antitumor activity. For example, one study detailed the synthesis of novel heterocycles within this class and examined their efficacy against P388 leukemia, although specific vascular relaxing effects were not potent in the examined subset (Ueda et al., 1987) Ueda et al., 1987.
Mechanism of Action
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N6O2/c1-9-10(2)26-14-15(23(3)18(28)24(4)16(14)27)21-17(26)25(22-9)8-11-5-6-12(19)13(20)7-11/h5-7,10H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTYEGHMBBHUBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CC4=CC(=C(C=C4)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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